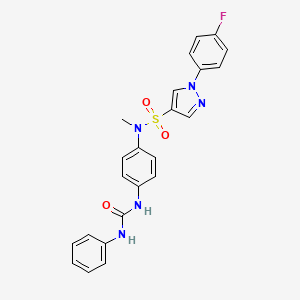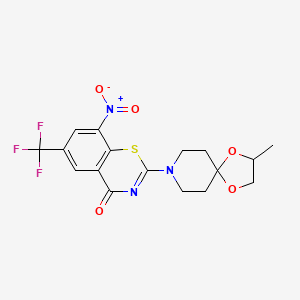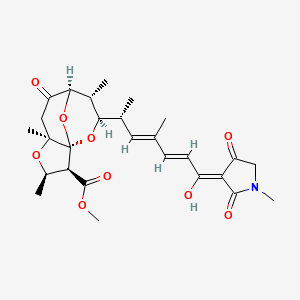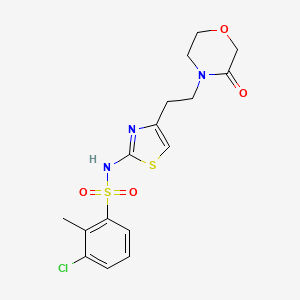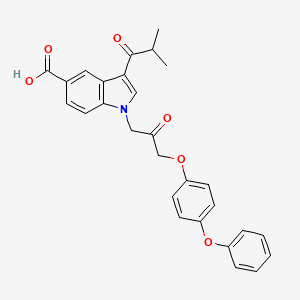
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
Cytosolic phospholipase A2α (cPLA2α) specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process. CAY10650 is a highly potent (IC50 = 12 nM) cPLA2α inhibitor. It demonstrates strong anti-inflammatory effects when applied topically at a dose of 0.1 mg/ear in a mouse model of acute irritant contact dermatitis. The phase I metabolite of this compound, CAY10641, is also available.
CAY10650 is a potent cPLA2a inhibitor, demonstrating strong anti-inflammatory effects.
Applications De Recherche Scientifique
Inflammation Research
CAY10650: is a potent inhibitor of cytosolic phospholipase A2α (cPLA2α) . This enzyme catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, which is a crucial step in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting cPLA2α, CAY10650 can help researchers understand the inflammatory process and develop new anti-inflammatory drugs.
Mécanisme D'action
Target of Action
The primary target of 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid is cytosolic phospholipase A2α (cPLA2α) . cPLA2α specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids . This enzyme plays a central role in initiating the synthesis of prostaglandins and leukotrienes, both of which are important mediators of the inflammatory process .
Mode of Action
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid acts as a highly potent inhibitor of cPLA2α . It suppresses the formation of lipid droplets and the secretion of Prostaglandin E2 (PGE2) . It also inhibits the expression of the phosphorylated cPLA2-α (p-cPLA2-α) in cells .
Biochemical Pathways
By inhibiting cPLA2α, 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation . By suppressing the activity of cPLA2α, the compound reduces the production of these inflammatory mediators .
Pharmacokinetics
It is known that the compound is a crystalline solid with solubility in dmf and dmso .
Result of Action
The molecular and cellular effects of 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid’s action include the inhibition of cPLA2α and the suppression of lipid droplets formation and PGE2 secretion . It also inhibits the expression of the phosphorylated cPLA2-α (p-cPLA2-α) in cells . These actions result in strong anti-inflammatory effects .
Action Environment
It is known that the compound demonstrates strong anti-inflammatory effects when applied topically at a dose of 01 mg/ear in a mouse model of acute irritant contact dermatitis .
Propriétés
IUPAC Name |
3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of CAY10650?
A1: CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) [, ]. While the provided research papers do not delve into the specific binding interactions, they highlight its role in blocking the activity of cPLA2α, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition subsequently impacts downstream signaling pathways involved in inflammation and other cellular processes.
Q2: How does CAY10650 affect atrial natriuretic peptide (ANP) secretion in hypoxic conditions?
A2: The research by [] demonstrates that CAY10650 significantly attenuates hypoxia-induced ANP secretion in isolated beating rat atria. This effect is attributed to its inhibitory action on cPLA2α, which is involved in the endothelin-1 (ET-1) mediated upregulation of NOX4 expression. By inhibiting cPLA2α, CAY10650 disrupts this signaling cascade and ultimately reduces ANP secretion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
